E3 ligase ligand 6 is a crucial component in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation. These compounds consist of three main components: an E3 ligase ligand, a linker, and a ligand for the protein of interest. The formation of a ternary complex involving the E3 ligase, the PROTAC, and the target protein facilitates the polyubiquitination and subsequent degradation of the target protein by the proteasome . E3 ligase ligand 6 has been identified as a potent tool in this context, particularly for its ability to bind specific E3 ligases, thus enhancing the efficacy of PROTACs.
E3 ligase ligand 6 is derived from extensive research into E3 ubiquitin ligases, which play a pivotal role in cellular protein regulation. The discovery and optimization of various E3 ligase ligands have been facilitated by techniques such as fragment-based screening and structure-based drug design . These methods have enabled researchers to identify new binding pockets and enhance ligand specificity.
E3 ligase ligand 6 falls under the category of small molecule inhibitors specifically targeting E3 ubiquitin ligases. It is classified as a functionalized ligand that can be utilized in PROTAC technology to facilitate targeted degradation of proteins, making it an essential component in modern therapeutic strategies aimed at treating diseases characterized by protein dysregulation.
The synthesis of E3 ligase ligand 6 typically involves several steps, including:
The synthesis often requires careful consideration of reaction conditions to ensure high yields and purity. For example, reactions may be performed under inert atmospheres or at controlled temperatures to prevent degradation or unwanted side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor progress and confirm product identity.
E3 ligase ligand 6 features a specific molecular architecture that allows for effective interaction with its target E3 ubiquitin ligase. The structure typically includes:
While specific structural data for E3 ligase ligand 6 may vary, it generally exhibits characteristics such as moderate molecular weight and favorable lipophilicity, which are critical for cellular permeability and bioavailability .
E3 ligase ligand 6 participates in several key chemical reactions:
The efficiency of these reactions can be influenced by factors such as concentration, temperature, and pH. Understanding these parameters is crucial for optimizing PROTAC design.
The mechanism of action for E3 ligase ligand 6 involves several steps:
Studies have shown that modifications in the structure of E3 ligase ligand 6 can significantly impact its binding affinity and degradation efficiency, highlighting its potential for therapeutic applications .
E3 ligase ligand 6 typically exhibits:
The chemical properties include:
Relevant data indicate that optimizing these properties can enhance its performance as part of a PROTAC system .
E3 ligase ligand 6 has significant scientific applications, particularly in drug discovery and development:
The ubiquitin-proteasome system (UPS) represents a sophisticated protein quality control mechanism essential for cellular homeostasis. This enzymatic cascade begins with ubiquitin activation by E1 enzymes, proceeds through ubiquitin conjugation via E2 enzymes, and culminates with E3 ubiquitin ligases—the critical substrate recognition components that confer specificity to the entire process. With over 600 E3 ligases encoded in the human genome, these enzymes are categorized into distinct structural and mechanistic classes: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), RBR (RING-between-RING), and U-box ligases. RING-type E3 ligases function as scaffolds that directly facilitate ubiquitin transfer from E2 enzymes to substrates, while HECT ligases form transient thioester intermediates with ubiquitin before substrate transfer. The von Hippel-Lindau (VHL) complex, a multisubunit cullin-RING ligase (CRL2^VHL), exemplifies this machinery with its composition of VHL, elongins B/C, cullin 2, and RING box protein 1 [1] [7].
Table 1: Classification of E3 Ubiquitin Ligases
Class | Mechanism of Ubiquitin Transfer | Representative Examples | Structural Features |
---|---|---|---|
RING | Direct transfer from E2 enzyme | VHL, MDM2, CRBN | Zinc-coordinating RING domain |
HECT | Thioester intermediate formation | NEDD4, HECTD1 | C-terminal catalytic cysteine residue |
RBR | Hybrid RING-HECT mechanism | Parkin, HOIP | Two RING domains with catalytic cysteine |
U-box | Direct transfer (RING-like) | CHIP, UFD2a | U-box domain stabilized by hydrogen bonds |
The biological significance of E3 ligases extends far beyond protein disposal, encompassing regulation of cell cycle progression, DNA repair mechanisms, and stress response pathways. In targeted protein degradation (TPD) strategies like PROTACs (Proteolysis-Targeting Chimeras), E3 ligases serve as molecular anchors that enable precise targeting of disease-relevant proteins. The spatial and temporal expression patterns of E3 ligases create opportunities for tissue-selective degradation—a therapeutic advantage demonstrated by DT2216, a PROTAC that exploits low VHL expression in platelets to minimize thrombocytopenia while degrading BCL-XL [9].
The conceptual foundation for PROTACs was established in 2001 with the pioneering work of Sakamoto and colleagues, who developed a bifunctional peptide molecule linking the E3 ligase β-TrCP to methionine aminopeptidase 2 (MetAP2). This first-generation PROTAC faced significant pharmacological limitations due to the poor cell permeability and metabolic instability inherent to peptidic structures. A breakthrough emerged in 2004 with the development of VHL-based PROTACs incorporating the seven-amino acid sequence ALAPYIP derived from HIF-1α. Though more efficient than earlier variants, these molecules still struggled with suboptimal pharmacokinetic properties [1] [7].
The field underwent a transformative shift with the discovery of nonpeptidic small-molecule E3 ligands between 2008-2012. Seminal developments included:
These discoveries enabled the creation of drug-like PROTACs with significantly improved cellular penetration and stability. The structural optimization of VHL ligands exemplifies this progression: Initial hydroxyproline-based inhibitors achieved only micromolar affinity (Kd ~1-10 µM), while structure-guided optimization yielded VH032 and later VH298—compounds with sub-100 nM affinity for VHL, surpassing even natural peptide substrates. This affinity enhancement resulted from strategic modifications to the "capping group" at the left-hand side of the molecule, where fluoro- and cyano-cyclopropyl groups improved hydrophobic interactions within the VHL binding pocket [1] [4].
Table 2: Evolution of E3 Ligands for PROTAC Design
Generation | Time Period | Ligand Type | Limitations | Key Examples |
---|---|---|---|---|
First | 2001-2008 | Peptide epitopes | Poor permeability, rapid degradation | ALAPYIP (VHL ligand) |
Second | 2008-2012 | Small molecules (repurposed) | Limited E3 scope, suboptimal affinity | Nutlin (MDM2), Thalidomide (CRBN) |
Third | 2012-present | Optimized small molecules | Synthetic complexity | VH032/VH298 (VHL), Pomalidomide (CRBN) |
E3 Ligase Ligand 6 (C₂₄H₃₁F₃N₄O₅S, MW: 544.59 g/mol) exemplifies the modern generation of synthetic VHL ligands designed for PROTAC applications. Its chemical structure features a hydroxyproline core that mimics the natural HIF-1α interaction motif, forming critical hydrogen bonds with Ser111 and His115 residues in VHL's hydroxyproline binding pocket. The molecule incorporates a trifluoromethyl group enhancing hydrophobic interactions and a sulfonyl-containing linker attachment point providing synthetic flexibility for conjugation to target protein ligands. This molecular architecture enables high-affinity VHL binding while maintaining compatibility with diverse linker chemistries [6].
In pioneering studies, Ligand 6 was incorporated into HaloPROTAC systems designed to validate degradation principles. When conjugated to ligands targeting HaloTag7-fusion proteins, Ligand 6-containing molecules achieved ~70% degradation efficiency of GFP-HaloTag7 constructs. Crucially, degradation efficiency demonstrated a pronounced linker length dependence, with optimal results observed when using extended polyethylene glycol (PEG)-based linkers. This finding underscores the critical importance of spatial positioning in ternary complex formation—a factor determining successful ubiquitin transfer [6] [9].
The therapeutic potential of Ligand 6 extends beyond model systems. Its chemical tractability enables synthesis of PROTACs targeting disease-relevant proteins across oncology, neurodegenerative disorders, and virology. Unlike CRBN-based ligands that may face resistance through CRBN mutations, VHL-targeting ligands like Ligand 6 offer alternative degradation pathways—particularly valuable given recent reports of CRBN mutation-mediated resistance in multiple myeloma patients. Additionally, PROTACs incorporating Ligand 6 could leverage tissue-specific expression patterns of VHL to enhance therapeutic precision, though this application requires further validation [3] [9].
Table 3: Molecular Properties and Degradation Efficiency of E3 Ligase Ligand 6
Property | Specification | Experimental Context |
---|---|---|
Molecular Formula | C₂₄H₃₁F₃N₄O₅S | Confirmed by mass spectrometry |
Molecular Weight | 544.59 g/mol | - |
VHL Binding Affinity | Not reported (structural analog VH298: Kd <100 nM) | Surface plasmon resonance/isothermal titration calorimetry |
Degradation Efficiency | ~70% GFP-HaloTag7 degradation | Cell-based HaloPROTAC assays |
Optimal Linker Length | Extended PEG chains (empirically determined) | Structure-activity relationship studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7